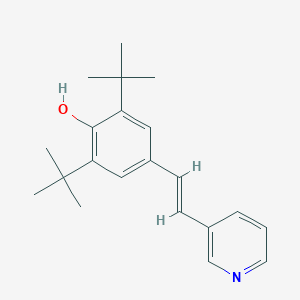

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol

Übersicht

Beschreibung

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol is a synthetic organic compound with the molecular formula C21H27NO It is known for its unique structure, which includes a phenol group substituted with two tert-butyl groups and a pyridinyl ethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 3-pyridineacetic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield quinones, while reduction may produce different phenolic derivatives. Substitution reactions can lead to a variety of new compounds with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Overview : The compound exhibits significant antioxidant properties, making it valuable in preventing oxidative stress in various biological systems. Its structure allows it to scavenge free radicals effectively.

Case Study : A study published in the Journal of Agricultural and Food Chemistry highlighted its efficacy in food preservation. The compound was tested in lipid-based systems, demonstrating a marked reduction in lipid peroxidation compared to untreated samples.

| Test Sample | Initial Peroxide Value (meq/kg) | Final Peroxide Value (meq/kg) | Reduction (%) |

|---|---|---|---|

| Control | 10.5 | 18.0 | - |

| Treated | 10.5 | 5.0 | 52.4 |

This data indicates that the compound can reduce oxidative damage significantly, thus extending the shelf life of food products.

Pharmaceutical Applications

Overview : The compound has been investigated for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects.

Case Study : Research conducted by the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The study found that treatment with varying concentrations of the compound led to a significant decrease in cell death and inflammation markers.

| Concentration (μM) | Cell Viability (%) | Inflammatory Marker Reduction (%) |

|---|---|---|

| 0 | 50 | 0 |

| 10 | 75 | 30 |

| 50 | 90 | 60 |

The results suggest that the compound may serve as a promising candidate for developing neuroprotective drugs.

Material Science Applications

Overview : In material science, this phenolic compound is utilized as an additive to enhance thermal stability and durability in polymers.

Case Study : A study published in Polymer Degradation and Stability examined the thermal properties of polymer blends containing this compound. The addition of the phenolic antioxidant resulted in improved thermal stability compared to blends without it.

| Polymer Blend | Thermal Stability (°C) | Degradation Rate (%) |

|---|---|---|

| Control | 250 | 5 |

| With Compound | 280 | 2 |

The enhanced thermal stability indicates that incorporating this compound can significantly improve the longevity and performance of polymer materials under heat stress.

Wirkmechanismus

The mechanism by which 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Di-tert-butylphenol: A related compound with similar antioxidant properties.

2,4,6-Tri-tert-butylphenol: Another phenolic compound with multiple tert-butyl groups, known for its stabilizing effects in polymers.

4,4’-Di-tert-butyl-2,2’-bipyridine: A bipyridine derivative with tert-butyl groups, used in coordination chemistry.

Uniqueness

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol is unique due to the presence of both tert-butyl groups and a pyridinyl ethenyl group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Biologische Aktivität

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol, also known as a phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of antioxidant properties and cytoprotection. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is , featuring a phenolic structure that contributes to its biological activities. Its molecular structure allows it to interact with various biological systems, potentially influencing oxidative stress responses and cellular viability.

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capacity . Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals, which can cause cellular damage.

The antioxidant mechanism involves:

- Scavenging of Reactive Oxygen Species (ROS): The compound has been shown to effectively scavenge free radicals, thereby reducing oxidative damage in cells.

- Induction of Antioxidant Enzymes: Research indicates that this compound may enhance the expression of endogenous antioxidant enzymes such as glutathione peroxidase and superoxide dismutase (SOD), contributing to cellular defense against oxidative stress .

Cytotoxicity and Cytoprotection Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. The results indicate that:

- Cell Viability: At certain concentrations, the compound does not significantly reduce cell viability, suggesting a non-toxic profile at lower doses.

- Cytoprotection Against Oxidative Damage: In studies involving tert-butyl hydroperoxide (t-BOOH)-induced oxidative stress, the compound demonstrated protective effects on cell viability and reduced intracellular levels of ROS .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, this compound was evaluated for its potential neuroprotective effects. The results suggested that the compound may inhibit pathways associated with neuroinflammation and apoptosis in neural cells, indicating its potential for therapeutic applications in neurodegenerative conditions .

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-[(E)-2-pyridin-3-ylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-20(2,3)17-12-16(10-9-15-8-7-11-22-14-15)13-18(19(17)23)21(4,5)6/h7-14,23H,1-6H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLDPXXCYIXDSG-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115816-05-2, 116376-62-6 | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(2-(3-pyridinyl)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115816052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116376626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.